molecular formula C32H28N2O6S2 B12001048 2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide) CAS No. 90520-54-0

2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide)

Cat. No.: B12001048
CAS No.: 90520-54-0
M. Wt: 600.7 g/mol
InChI Key: YATYILBUKWQZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide) is a disulfide-linked benzamide derivative characterized by two benzamide moieties connected via a dithiobis (–S–S–) bridge. The compound features 4-ethylbenzoate substituents on the benzamide nitrogen, which influence its physicochemical properties and biological interactions. This structure is part of a broader class of dithiobis(benzamide) derivatives studied for their antimicrobial, antimycobacterial, and enzyme-inhibitory activities .

Properties

CAS No.

90520-54-0

Molecular Formula

C32H28N2O6S2

Molecular Weight

600.7 g/mol

IUPAC Name

ethyl 4-[[2-[[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]disulfanyl]benzoyl]amino]benzoate

InChI

InChI=1S/C32H28N2O6S2/c1-3-39-31(37)21-13-17-23(18-14-21)33-29(35)25-9-5-7-11-27(25)41-42-28-12-8-6-10-26(28)30(36)34-24-19-15-22(16-20-24)32(38)40-4-2/h5-20H,3-4H2,1-2H3,(H,33,35)(H,34,36)

InChI Key

YATYILBUKWQZJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) typically involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2’-dithiobis(benzamide) under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) can undergo various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The benzamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Organic Synthesis

2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide) serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones, which are valuable intermediates in organic synthesis.
  • Reduction: The disulfide bond can be reduced to form thiols, which have diverse applications in medicinal chemistry.
  • Substitution Reactions: The benzamide groups can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Research indicates that 2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide) exhibits significant biological activities:

  • Antimicrobial Properties: The compound has shown effectiveness against several bacterial strains, including Micrococcus luteus and Mycobacterium tuberculosis. Its mechanism of action likely involves disruption of bacterial cell membranes.
    CompoundTarget BacteriaMinimum Inhibitory Concentration (µg/mL)Comparison
    Dithiobis CompoundMicrococcus luteus32Comparable to standard antibiotics
    Dithiobis CompoundMycobacterium tuberculosis16Superior to streptomycin
  • Antifungal Activity: Preliminary studies suggest that the compound may also possess antifungal properties against various pathogens.

Medicinal Applications

Given its promising biological activities, the compound is being explored for potential therapeutic applications:

  • Antimicrobial Agents: There is ongoing research into developing new antibiotics based on the structural framework of 2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide), particularly targeting resistant bacterial strains.
  • Research Tool: The compound is utilized in biochemical research to study enzyme modulation and cellular signaling pathways.

Antimicrobial Efficacy Study

A study focused on derivatives of 2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide) demonstrated enhanced antibacterial properties against Mycobacterium species. Specific modifications to the compound resulted in minimum inhibitory concentrations that were either superior or comparable to existing treatments like streptomycin.

Molecular Docking Studies

Molecular docking studies have indicated that derivatives of the compound can effectively bind to key protein targets involved in bacterial resistance mechanisms. This suggests a potential pathway for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) involves the interaction of its disulfide bond with thiol groups in proteins or other molecules. This interaction can lead to the formation or reduction of disulfide bonds, affecting the structure and function of the target molecules. The compound may also act as a precursor for the synthesis of other biologically active molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

Key structural differences among dithiobis(benzamide) analogs lie in the substituents on the benzamide nitrogen and aromatic rings. These modifications impact solubility, stability, and bioactivity:

Compound Name Substituents on Benzamide Nitrogen Key Structural Features
2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide) 4-ethylbenzoate Ethyl ester enhances lipophilicity
2,2'-Dithiobis(6-fluorobenzoic acid) None (free carboxylic acid) Fluorine increases acidity/reactivity
2,2'-Dithiobis[N-methylbenzamide] Methyl Compact substituent reduces steric bulk
2,2'-Dithiobis[N-(3-chlorophenyl)benzamide] 3-chlorophenyl Chlorine improves membrane penetration

Physicochemical Properties

Solubility and Stability

  • 2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide) : The ethylbenzoate group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability.
  • Fluorinated analogs (e.g., 6-fluorobenzoic acid derivative) : Fluorine substituents increase polarity and oxidative stability due to electron-withdrawing effects .
  • Methyl- and chlorophenyl-substituted analogs : Exhibit intermediate solubility, balancing lipophilicity and hydrogen-bonding capacity .

Spectral Characteristics

  • IR spectra : Absence of νS–H (~2500–2600 cm⁻¹) confirms disulfide bond formation. νC=O (1663–1682 cm⁻¹) and νC=S (1243–1258 cm⁻¹) bands are critical for structural validation .
  • NMR : Aromatic proton shifts (δ 7.2–8.5 ppm) and methyl/methylene signals (δ 1.2–4.3 ppm) differentiate substituents .

Antimycobacterial Activity

  • 2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide): Limited direct data, but structurally related compounds (e.g., 2,2'-dithiobis[N-(3-(decanoyloxy)propyl]benzamide) exhibit MIC values of 0.39–0.78 μg/mL against Mycobacterium tuberculosis, comparable to ethambutol and streptomycin .
  • Fluorinated analogs : Enhanced activity against resistant strains due to improved target binding via fluorine’s electronegativity .

Enzyme Inhibition

  • Urease inhibition : Fluorophenyl-substituted analogs (e.g., 2,2′-dithiobis(N-(2-fluorophenyl)acetamide)) show IC₅₀ values as low as 0.074 μM, 355-fold more potent than acetohydroxamic acid .

Structure-Activity Relationships (SAR)

  • Alkyl chain length: Longer chains (e.g., decanoyloxy) enhance antimycobacterial activity by improving lipid bilayer penetration .
  • Electron-withdrawing groups : Fluorine and chlorine increase metabolic stability and target affinity .
  • Disulfide bond : Critical for redox-mediated activity; reduction to thiols may enable intracellular drug activation .

Biological Activity

2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide), a compound with notable chemical properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of dithiobis and benzamide functionalities, which contribute to its reactivity and biological interactions. The molecular formula is C_{18}H_{18}N_2O_4S_2, indicating the presence of two ethylbenzoate groups linked by a dithiobis moiety.

Mechanisms of Biological Activity

Research indicates that 2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide) may interact with various biological targets, including enzymes and receptors involved in inflammatory and cancerous processes. The compound's mechanism of action is hypothesized to involve:

  • Inhibition of Enzymatic Activity: Potentially inhibiting enzymes such as soluble epoxide hydrolase (sEH), which plays a role in vascular inflammation and pain management.
  • Modulation of Cellular Signaling Pathways: By influencing pathways related to cell proliferation and apoptosis, it may exhibit anticancer properties.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

  • Antioxidant Activity: In vitro assays have demonstrated that the compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Properties: Preliminary studies suggest that 2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide) may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Biological Activity Mechanism Study Reference
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of 2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide) using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting effective free radical scavenging ability.

Case Study 2: Cancer Cell Line Studies

In a separate investigation, the compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.